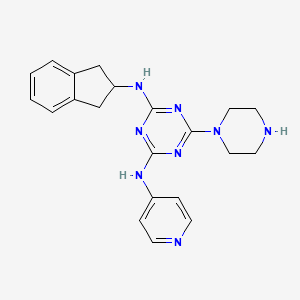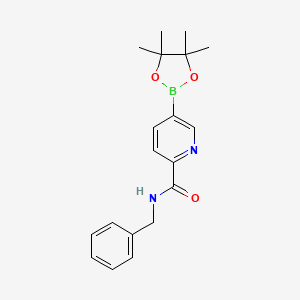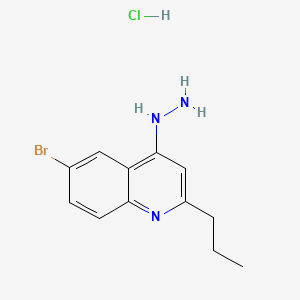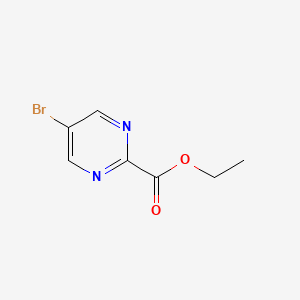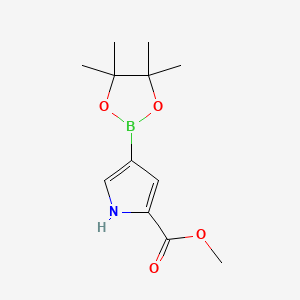
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate” is a chemical compound. Its CAS Number is 957062-72-5 and its molecular weight is 263.1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H18BNO4 . For a more detailed analysis, single crystal X-ray diffraction analysis or DFT calculations could be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.1 . More detailed physical and chemical properties such as melting point, density, and refractive index would require specific experimental measurements.Aplicaciones Científicas De Investigación
Synthesis and Crystallography : Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including compounds similar to the one you're interested in. They performed crystallographic and conformational analyses using X-ray diffraction and DFT. These compounds are used in conformational analysis and molecular structure studies (Huang et al., 2021).
Polymer Synthesis : Welterlich, Charov, and Tieke (2012) described the synthesis of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units. These polymers were deeply colored and soluble in common organic solvents, indicating potential applications in materials science (Welterlich, Charov, & Tieke, 2012).
Molecular Structure Optimization : Liao et al. (2022) conducted a study on the molecular structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, using DFT to calculate the molecular structure and compare it with X-ray diffraction results. This research demonstrates the compound's role in molecular structure studies (Liao, Liu, Wang, & Zhou, 2022).
Vibrational Properties Studies : Wu et al. (2021) synthesized and characterized similar compounds, focusing on their vibrational properties. They used spectroscopy and X-ray diffraction for characterization, highlighting the compound's role in spectroscopic analysis (Wu, Chen, Chen, & Zhou, 2021).
Luminescent Properties in Polymers : Zhu, Rabindranath, Beyerlein, and Tieke (2007) described the synthesis of soluble conjugated polymers with brilliant red colors, prepared from units including 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl pyrrolo[3,4-c]pyrrole. These polymers exhibit potential applications in the field of luminescent materials (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis as reagents and catalysts .
Mode of Action
Boronic acid derivatives are known to participate in various carbon-carbon bond-forming reactions .
Biochemical Pathways
Boronic acid derivatives are often involved in suzuki-miyaura cross-coupling reactions .
Result of Action
As a boronic acid derivative, it is likely to be involved in the formation of new carbon-carbon bonds .
Action Environment
It is recommended to store the compound at room temperature, preferably in a cool and dark place .
Propiedades
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(14-7-8)10(15)16-5/h6-7,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFIOJIHWCKHMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659322 |
Source


|
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
CAS RN |
1198605-53-6 |
Source


|
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)
![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)

